![molecular formula C20H23ClN2O2 B14298583 {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride CAS No. 119986-79-7](/img/structure/B14298583.png)
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is an organic compound characterized by the presence of a diazenyl group (–N=N–) linked to a phenyl ring, which is further connected to an acetyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride typically involves the following steps:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyacetophenone to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic or quinone derivatives.
科学的研究の応用
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of azo dyes and pigments due to its chromophoric properties.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride involves its reactivity towards nucleophiles due to the presence of the acetyl chloride group. The diazenyl group can also participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
- {4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Ethylphenyl)diazenyl]phenoxy}acetyl chloride
Uniqueness
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it distinct from other similar compounds with different alkyl substituents.
特性
CAS番号 |
119986-79-7 |
|---|---|
分子式 |
C20H23ClN2O2 |
分子量 |
358.9 g/mol |
IUPAC名 |
2-[4-[(4-hexylphenyl)diazenyl]phenoxy]acetyl chloride |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-5-6-16-7-9-17(10-8-16)22-23-18-11-13-19(14-12-18)25-15-20(21)24/h7-14H,2-6,15H2,1H3 |
InChIキー |
LJGPJAILMQNLMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
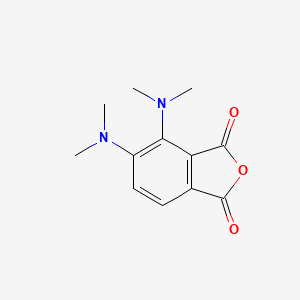
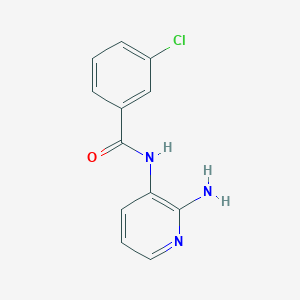
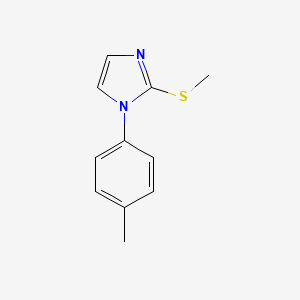
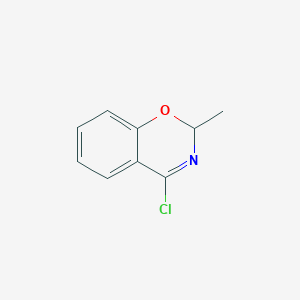
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

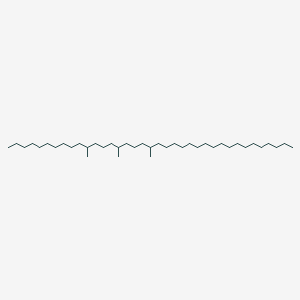




![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
